Molecular Structure and the Gauche Effect: A Deeper Look
Molecular Structure and the Gauche Effect: A Deeper Look
< < 2-Flu-oro-eth-an-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoroethanol (CAS RN 371-62-0), a simple yet structurally intriguing fluorinated alcohol, holds a significant position as a versatile intermediate in organic synthesis.[1] Its unique physicochemical properties, stemming from the profound influence of the fluorine atom, render it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides an in-depth exploration of the chemical properties, structure, synthesis, reactivity, and applications of 2-Fluoroethanol, with a particular focus on its relevance to drug development. Furthermore, it offers a critical overview of the associated toxicological profile and requisite safety protocols, ensuring a comprehensive understanding for professionals in the field.
2-Fluoroethanol, with the chemical formula C2H5FO, possesses a deceptively simple structure that gives rise to fascinating conformational preferences.[1] The presence of the highly electronegative fluorine atom adjacent to the hydroxyl group introduces a phenomenon known as the gauche effect .[4][5] Contrary to steric hindrance predictions that would favor an anti-conformation, the gauche conformer of 2-Fluoroethanol is more stable.[4][6] This stability is primarily attributed to hyperconjugation, where electron density is donated from the C-H σ bonding orbital to the C-F σ* antibonding orbital.[4][6] This interaction is maximized in the gauche arrangement.[4] Intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom also contributes to the stabilization of the gauche conformer.[7][8]
Diagram: Conformational Isomers of 2-Fluoroethanol
Caption: Conformational isomers of 2-Fluoroethanol.
Physicochemical and Spectroscopic Properties
A thorough understanding of 2-Fluoroethanol's physical and spectral properties is paramount for its effective use in research and development.
Physicochemical Properties
The key physicochemical properties of 2-Fluoroethanol are summarized in the table below. Its miscibility with water and many organic solvents makes it a versatile reagent in various reaction media.[9]
| Property | Value | Reference(s) |
| Molecular Formula | C2H5FO | [1] |
| Molecular Weight | 64.06 g/mol | [1][10] |
| Appearance | Colorless liquid | [1][11] |
| Odor | Alcohol-like, musky, rather tart | [7][9] |
| Density | 1.091 - 1.104 g/cm³ at 25°C | [1][7][9][10] |
| Melting Point | -26.5 °C | [1][9][12] |
| Boiling Point | 103 - 103.5 °C | [1][7][9][12] |
| Flash Point | 31 °C (88 °F) | [1][9][10] |
| Solubility in Water | Miscible | [7][9][12] |
| Refractive Index (n20/D) | 1.365 | [1][9][12] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and quality control of 2-Fluoroethanol.[11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Provides information on the chemical environment of the protons. The spectrum typically shows multiplets for the two methylene groups and a broad singlet for the hydroxyl proton.[13]
-
¹³C NMR : Reveals the two distinct carbon environments.[13][14]
-
¹⁹F NMR : A key technique for confirming the presence and electronic environment of the fluorine atom.[13][15]
-
-
Infrared (IR) Spectroscopy :
-
Mass Spectrometry (MS) :
Synthesis and Reactivity
Synthetic Methodologies
The most common and historically significant method for synthesizing 2-Fluoroethanol is through a Finkelstein reaction .[1][7] This involves the treatment of 2-chloroethanol or 2-bromoethanol with a fluoride salt, such as potassium fluoride.[1][7]
Experimental Protocol: Synthesis of 2-Fluoroethanol via Finkelstein Reaction
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine dry potassium fluoride and a high-boiling point solvent such as ethylene glycol.[16][17]
-
Addition of Precursor : Slowly add 2-chloroethanol to the stirred mixture at an elevated temperature (e.g., 170-180 °C).[16][17]
-
Distillation : The product, 2-Fluoroethanol, has a lower boiling point than the starting material and can be continuously distilled from the reaction mixture.[1][16]
-
Purification : The crude product is then purified by fractional distillation to yield high-purity 2-Fluoroethanol.[16]
Diagram: Synthesis of 2-Fluoroethanol
Caption: Finkelstein reaction for 2-Fluoroethanol synthesis.
Key Reactions
The presence of both a hydroxyl group and a fluorine atom imparts unique reactivity to 2-Fluoroethanol.
-
Esterification : The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form fluoroethyl esters.[1]
-
Dehydrofluorination : In the presence of a strong base, 2-Fluoroethanol can undergo dehydrofluorination to yield acetaldehyde.[7]
-
Conversion to Triflate Esters : Reaction with trifluoromethanesulfonic anhydride in the presence of a base produces the corresponding triflate ester, a highly reactive intermediate.[1][7]
Applications in Drug Development and Beyond
The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[18] 2-Fluoroethanol serves as a key building block for introducing the fluoroethyl moiety into bioactive molecules.[1][2]
Pharmaceutical Synthesis
2-Fluoroethanol is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][3] Its ability to introduce a fluorine atom can lead to improved pharmacokinetic and pharmacodynamic properties of drug molecules.[18] For instance, the 2-[¹⁸F]-fluoroethoxy group is a common feature in radiotracers used for Positron Emission Tomography (PET) imaging, a vital tool in diagnostics and drug development research.[7]
Agrochemicals and Specialty Chemicals
Similar to its role in pharmaceuticals, 2-Fluoroethanol is utilized in the synthesis of modern agrochemicals where the presence of fluorine can enhance efficacy and stability.[1] It is also employed in the production of various specialty chemicals and advanced materials.[3]
Toxicology and Safety: A Critical Consideration
Despite its utility, 2-Fluoroethanol is a highly toxic compound.[1][7][17] Its toxicity stems from its in vivo metabolism to fluoroacetate, a potent inhibitor of the citric acid cycle.[7]
Health Hazards
-
Acute Toxicity : 2-Fluoroethanol is fatal if swallowed, inhaled, or absorbed through the skin.[17][19] The probable oral lethal dose in humans is extremely low.[10][17]
-
Symptoms of Exposure : Exposure can lead to severe health effects, including epigastric distress, vomiting, central nervous system effects such as auditory hallucinations and numbness, respiratory failure, and epileptiform convulsions.[7]
Safety Protocols and Handling
Strict adherence to safety protocols is mandatory when handling 2-Fluoroethanol.
-
Engineering Controls : Work must be conducted in a well-ventilated chemical fume hood.[20] Eyewash stations and safety showers must be readily accessible.[20]
-
Personal Protective Equipment (PPE) : Wear appropriate chemical-resistant gloves, protective clothing, and eye/face protection.[9][20] Respiratory protection may be required.[20]
-
Storage : Store in a cool, dry, well-ventilated area in tightly sealed containers, away from ignition sources and incompatible materials such as strong oxidizing agents and bases.[12][20]
-
Spill and Emergency Procedures : In case of a spill, evacuate the area and follow established emergency procedures.[19] For any exposure, seek immediate medical attention.[1][19]
Toxicity Data Summary
| Metric | Value | Reference(s) |
| LD50 (Oral, Rat) | 5 - 60 mg/kg | [9][20] |
| LC50 (Inhalation, Rat) | 200 mg/m³ (10 min) | [20] |
| GHS Hazard Statements | H226, H300, H310, H330 | [7][17] |
Conclusion
2-Fluoroethanol is a molecule of significant interest to the scientific community, particularly in the realm of drug development. Its unique structural features, governed by the gauche effect, and its versatile reactivity make it an invaluable tool for the synthesis of complex fluorinated molecules. However, its high toxicity necessitates a profound respect for and strict adherence to safety protocols. A comprehensive understanding of its chemical properties, synthesis, and handling is essential for harnessing its potential while ensuring the safety of researchers and scientists.
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How can the gauche-effect be explained? - Chemistry Stack Exchange. (2015, October 15). Retrieved from [Link]
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